molecular formula C52H74GdN5O15 B1264555 Xcytrin (TN)

Xcytrin (TN)

Cat. No. B1264555
M. Wt: 1166.4 g/mol
InChI Key: KHDBHVDCUGRVLA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Motexafin Gadolinium is a synthetic metallotexaphyrin with radiosensitizing and chemosensitizing properties. Motexafin gadolinium accumulates in tumor cells preferentially due to their increased rates of metabolism, generating reactive oxygen species (ROS) intracellularly and lowering the tumor cell apoptotic threshold to ionizing radiation and chemotherapy. (NCI04)

Scientific Research Applications

Redox Active Drug for Cancer Therapy

Motexafin gadolinium (MGd, Xcytrin) is an aromatic macrocycle that acts as a redox active drug. It exhibits a strong affinity for electrons and forms superoxide and other reactive oxygen species (ROS) through redox cycling. MGd increases cytotoxicity of ionizing radiation and various chemotherapy agents, potentially being directly cytotoxic to tumor cells under specific conditions. It selectively localizes in tumors, enhancing tumor response to radiation and chemotherapy in murine models. In clinical trials, MGd combined with ionizing radiation improved time to neurologic progression in lung cancer patients with brain metastases. Its molecular target is thioredoxin reductase, and its inhibition results in cellular redox stress and increased tumor responsiveness to treatments (Magda & Miller, 2006).

Interaction with Biological Substrates

MGd is a water-soluble gadolinium(III) texaphyrin complex undergoing clinical trials as an anticancer agent. Its mechanism involves functioning as a redox cycling agent, capturing electrons from endogenous species and transferring them to oxygen to produce ROS, known to trigger apoptosis. This process involves various reducing species such as NADPH, ascorbate, and dithiothreitol (Magda et al., 2005).

Applications in Radiation and Photodynamic Therapy

XCYTRIN is evaluated for enhancing radiation therapy in patients with metastatic cancers to the brain. It is also tested as a photosensitizer in various treatments, including the photodynamic treatment of recurrent breast cancer and photoangioplastic reduction of atherosclerosis. Its diverse potential utility is supported by well-optimized physical features, favorable tissue biolocalization characteristics, and novel mechanisms of action (Sessler & Miller, 2000).

Radiosensitizer for Brain Tumors

MGd is a novel agent with properties that enhance the cytotoxic potential of radiation therapy and various chemotherapeutic agents, potentially having independent cytotoxicity in certain lymphoid malignancies. It is well tolerated and shows tumor-specific uptake. Its use as a radiation enhancer in managing brain tumors has been reviewed, highlighting its unique properties (Forouzannia et al., 2007).

properties

Molecular Formula

C52H74GdN5O15

Molecular Weight

1166.4 g/mol

IUPAC Name

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate;hydrate

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;+3;/p-2

InChI Key

KHDBHVDCUGRVLA-UHFFFAOYSA-L

SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3]

synonyms

gadolinium texaphyrin
gadolinium texaphyrin complex
Gd(III) texaphyrin
motexafin gadolinium
PCI-0120
Xcytrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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